molecular formula C15H12O3 B14284376 5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol CAS No. 134454-85-6

5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol

Cat. No.: B14284376
CAS No.: 134454-85-6
M. Wt: 240.25 g/mol
InChI Key: QRQNXJZUIGARLR-UHFFFAOYSA-N
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Description

5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol is a complex organic compound characterized by a unique structure that includes a phenyl group and a cyclobuta fused benzodioxol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above generally require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol include:

Uniqueness

What sets this compound apart is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

134454-85-6

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

4-phenyl-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-trien-4-ol

InChI

InChI=1S/C15H12O3/c16-15(11-4-2-1-3-5-11)8-10-6-13-14(7-12(10)15)18-9-17-13/h1-7,16H,8-9H2

InChI Key

QRQNXJZUIGARLR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(C=C2C1(C4=CC=CC=C4)O)OCO3

Origin of Product

United States

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